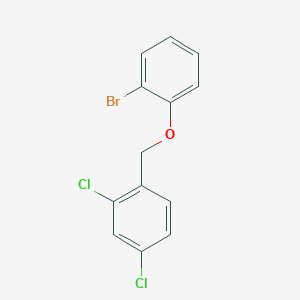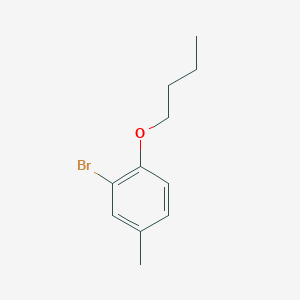![molecular formula C10H12N2O2 B1518927 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 952391-73-0](/img/structure/B1518927.png)
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a compound with the molecular weight of 192.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2/c11-7-8-2-1-3-9 (6-8)12-4-5-14-10 (12)13/h1-3,6H,4-5,7,11H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 192.22 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, is a significant heterocycle in synthetic organic chemistry and medicinal chemistry. This nucleus is integral in the construction of complex synthetic structures due to its versatility and the variety of synthetic approaches available for its construction (Zappia et al., 2007). Additionally, these compounds often exhibit planar structures, influencing their molecular interactions and properties, as observed in the case of (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one (Zhao & Xu, 2011).
Biological and Pharmacological Activity
Oxazolidinones, such as this compound, are known for their diverse biological and pharmacological activities. An example of this is the enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one, demonstrating the potential of these compounds in bioactive molecule synthesis (Yadav & Pawar, 2014). Moreover, specific derivatives have been investigated for their antifungal activities, revealing potential as bioactive agents in medical applications (Pandit, Singla, & Shrivastava, 2012).
Structural and Material Science Applications
The structural characteristics of oxazolidin-2-ones, including crystal structure and molecular interactions, are crucial in material science. Studies on weak intermolecular interactions in these compounds provide insights into their physical properties and potential applications in material design (Nogueira et al., 2015). For instance, the study of variation in conformation and interaction networks in substituted 1,3,2-oxazaphospholidin-2-ones sheds light on their potential as materials with specific desired properties (Hattab et al., 2010).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction can influence the enzyme’s activity, leading to changes in the levels of neurotransmitters . Additionally, this compound can bind to certain proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis. By altering gene expression, this compound can affect the production of proteins that are crucial for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO can result in the inhibition of this enzyme, thereby affecting the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which play a crucial role in the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific effects on cellular processes.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIRRDTCOQWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952391-73-0 | |
| Record name | 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



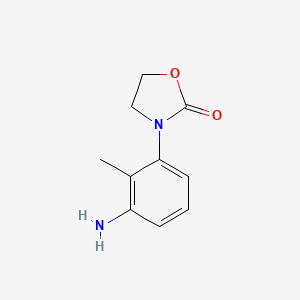
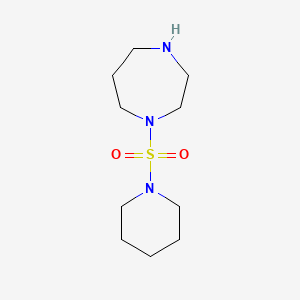
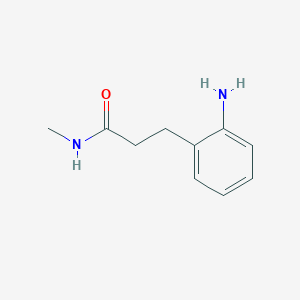
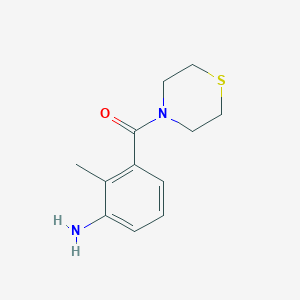
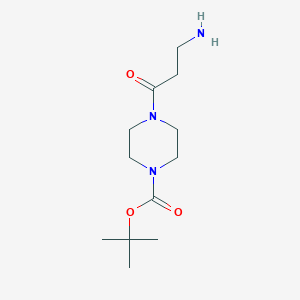

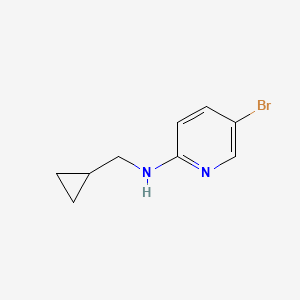
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
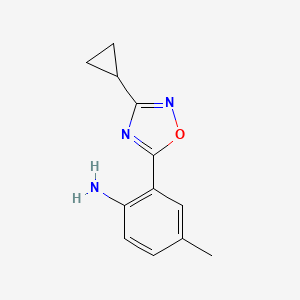

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
